molecular formula C18H19BrN2O2 B5977084 4-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide

4-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide

Cat. No. B5977084
M. Wt: 375.3 g/mol
InChI Key: XHOQPFHMRYBPRI-UHFFFAOYSA-N
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Description

4-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide, also known as BBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

4-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide exerts its effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes, including COX-2, LOX, and iNOS, which are involved in the inflammatory response. 4-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 4-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce inflammation, oxidative stress, and cell proliferation. 4-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, 4-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide has some limitations, including its high cost, limited availability, and difficulty in synthesizing.

Future Directions

There are several future directions for 4-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide research. One potential area of research is the development of 4-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another potential area of research is the development of novel synthesis methods for 4-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide that are more efficient and cost-effective. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 4-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. It has also been demonstrated to have a neuroprotective effect and can be used to treat neurodegenerative diseases. Further research is needed to fully understand the potential of 4-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide and to develop effective 4-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide-based drugs for various diseases.

Synthesis Methods

4-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide can be synthesized through the reaction between 4-bromo-N-(4-tert-butylbenzoyl)benzohydrazide and an appropriate reagent. The synthesis method involves several steps, including the preparation of the starting materials, reaction conditions, and purification of the final product. The synthesis of 4-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide is a complex process that requires expertise and careful attention to detail.

Scientific Research Applications

4-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 4-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. It has also been demonstrated to have a neuroprotective effect and can be used to treat neurodegenerative diseases.

properties

IUPAC Name

N'-(4-bromobenzoyl)-4-tert-butylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c1-18(2,3)14-8-4-12(5-9-14)16(22)20-21-17(23)13-6-10-15(19)11-7-13/h4-11H,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOQPFHMRYBPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide

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